molecular formula C12H7NO B3048683 7-Formylnaphthalene-2-carbonitrile CAS No. 179756-49-1

7-Formylnaphthalene-2-carbonitrile

Cat. No.: B3048683
CAS No.: 179756-49-1
M. Wt: 181.19 g/mol
InChI Key: RVJFZDZSVLMRGT-UHFFFAOYSA-N
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Description

7-Formylnaphthalene-2-carbonitrile is an organic compound with the molecular formula C₁₂H₇NO It is a derivative of naphthalene, characterized by the presence of a formyl group at the 7-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Formylnaphthalene-2-carbonitrile typically involves the formylation of naphthalene derivatives. One common method is the Vilsmeier-Haack reaction, where naphthalene-2-carbonitrile is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds under controlled conditions, usually at elevated temperatures, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Formylnaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: 7-Formylnaphthalene-2-carboxylic acid.

    Reduction: 7-Formylnaphthalene-2-amine.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

7-Formylnaphthalene-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Formylnaphthalene-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

    7-Formylnaphthalene: Lacks the cyano group, affecting its chemical properties and reactivity.

    Naphthalene-2-carboxaldehyde: Similar structure but without the cyano group, leading to different reactivity and applications.

Uniqueness

7-Formylnaphthalene-2-carbonitrile is unique due to the presence of both formyl and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functional groups allow for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

7-formylnaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJFZDZSVLMRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572324
Record name 7-Formylnaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179756-49-1
Record name 7-Formyl-2-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179756-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Formylnaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Silver tetrafluoroborate (1,168 mg) was suspended in 6 ml of dimethyl sulfoxide, 1,230 mg of 7-Bromomethyl-2-naphthalenecarbonitrile was added to the suspension, and the mixture was stirred at room temperature for 14 hours. The reaction solution was filtered, water was added to the mother liquid, and the mixture was extracted with ethyl acetate. The extract was washed with brine, dried over anhydrous sodium sulfate, and then evaporated. The resulting residue was purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to give 543 mg of 7-formyl-2-naphthalenecarbonitrile in the form of white solid.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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